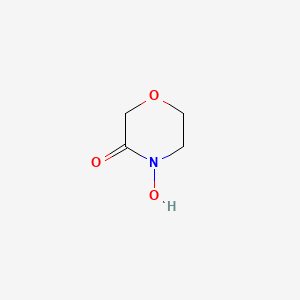
Benzenemethanol,4-(1-aminobutyl)-3-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol,4-(1-aminobutyl)-3-fluoro- is an organic compound with the molecular formula C11H17NO It is a derivative of benzenemethanol, where the benzene ring is substituted with a 1-aminobutyl group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol,4-(1-aminobutyl)-3-fluoro- typically involves the following steps:
Starting Materials: The synthesis begins with benzenemethanol as the core structure.
Substitution Reaction: A fluorine atom is introduced to the benzene ring through a halogenation reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Amination: The 1-aminobutyl group is introduced via a nucleophilic substitution reaction. This involves reacting the fluorinated benzenemethanol with a suitable amine, such as butylamine, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanol,4-(1-aminobutyl)-3-fluoro- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol,4-(1-aminobutyl)-3-fluoro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenemethanol,4-(1-aminobutyl)-3-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzenemethanol,4-(1-aminobutyl)-3-fluoro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanol,4-(1-aminobutyl)-: Similar structure but lacks the fluorine atom.
Benzenemethanol,4-(1-aminopropyl)-3-fluoro-: Similar structure but with a shorter alkyl chain.
Benzenemethanol,4-(1-aminobutyl)-2-fluoro-: Similar structure but with the fluorine atom in a different position.
Uniqueness
Benzenemethanol,4-(1-aminobutyl)-3-fluoro- is unique due to the presence of both the 1-aminobutyl group and the fluorine atom at specific positions on the benzene ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H16FNO |
|---|---|
Poids moléculaire |
197.25 g/mol |
Nom IUPAC |
[4-(1-aminobutyl)-3-fluorophenyl]methanol |
InChI |
InChI=1S/C11H16FNO/c1-2-3-11(13)9-5-4-8(7-14)6-10(9)12/h4-6,11,14H,2-3,7,13H2,1H3 |
Clé InChI |
AOUBWNDDTPDPGC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=C(C=C(C=C1)CO)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13120868.png)






![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)





